4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
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Overview
Description
4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiophene, thiazole, and benzenesulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the condensation of thiourea with α-haloketones under acidic conditions.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated precursor.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups results in amines .
Scientific Research Applications
4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition of microbial growth or cancer cell proliferation.
Pathways Involved: The compound may modulate oxidative stress pathways, inflammatory responses, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but lacks the thiazole ring.
2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Similar functional groups but different overall structure.
Uniqueness
4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse biological activities and synthetic versatility .
Properties
Molecular Formula |
C16H16N2O3S3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S3/c1-21-13-4-6-14(7-5-13)24(19,20)17-9-8-12-11-23-16(18-12)15-3-2-10-22-15/h2-7,10-11,17H,8-9H2,1H3 |
InChI Key |
LHINRYLKKJNIRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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